molecular formula C7H6ClN3O B11911903 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11911903
M. Wt: 183.59 g/mol
InChI Key: JUFDEKBKMJIPQG-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 4-position and a methoxy group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methoxypyridine with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The methoxy group at the 3-position can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce various substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted derivatives, while coupling reactions can introduce a wide range of functional groups at the 3-position.

Scientific Research Applications

4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to the suppression of cancer cell growth or the inhibition of viral replication.

Comparison with Similar Compounds

4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine can be compared with other pyrazolopyridine derivatives, such as:

    4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: Similar structure but with a methyl group instead of a methoxy group.

    4-Chloro-3-ethoxy-1H-pyrazolo[4,3-c]pyridine: Similar structure but with an ethoxy group instead of a methoxy group.

    4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine: Similar structure but with a bromine atom instead of a chlorine atom.

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different substituents can affect the compound’s reactivity, solubility, and interaction with biological targets, making each compound unique in its own right.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6ClN3O/c1-12-7-5-4(10-11-7)2-3-9-6(5)8/h2-3H,1H3,(H,10,11)

InChI Key

JUFDEKBKMJIPQG-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C(=NC=C2)Cl

Origin of Product

United States

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